8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with a unique structure that includes an oxadiazole ring fused to a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization with methylhydrazine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole and cinnoline derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
- 8,9-Dihydro-3-phenyl-1,2,5-oxadiazolo[3,4-f]cinnoline
Uniqueness
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to the presence of a methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGVAZZQSNJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC3=NON=C32)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390582 | |
Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216218-93-8 | |
Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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